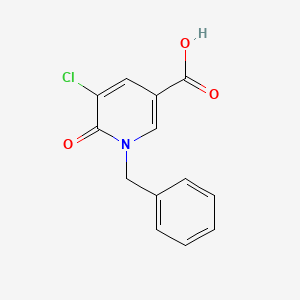![molecular formula C14H19NO5 B1303890 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 284493-68-1](/img/structure/B1303890.png)
3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
説明
The compound "3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid" is a derivative of propanoic acid with a tert-butoxycarbonyl-protected amino group and a 3-hydroxyphenyl group. This structure suggests that it could be of interest in the synthesis of peptides or as an intermediate in organic synthesis due to the presence of both a protected amino group and a phenolic hydroxyl group.
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl (Boc) protected amino acids and intermediates has been widely studied. For instance, an improved synthesis of a Boc-protected tetrahydroisoquinoline carboxylic acid was achieved with high yield and enantiomeric excess, using a modified Pictet-Spengler reaction . Similarly, the synthesis of Boc-protected aminomethylphenoxyacetic acid as a solid-phase peptide synthesis handle was reported with good yield . These methods could potentially be adapted for the synthesis of "3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids typically includes a Boc group that serves as a protecting group for the amino functionality, allowing for selective reactions at other sites of the molecule. The presence of a 3-hydroxyphenyl group in the compound of interest adds an additional functional group that could participate in chemical reactions or influence the physical properties of the compound .
Chemical Reactions Analysis
Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo a variety of chemical reactions, including deprotection under acidic conditions , coupling reactions to form peptides , and transformations into other functional groups . The specific reactivity of the hydroxyphenyl group would need to be considered in the context of the desired chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids depend on the nature of the side chains and the overall molecular structure. The Boc group is known to increase the steric bulk and influence the solubility of the compound in organic solvents . The hydroxyphenyl group could contribute to the acidity of the compound and potentially engage in hydrogen bonding, affecting its solubility and reactivity . The exact properties of "3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid" would need to be determined experimentally.
Relevant Case Studies
Case studies involving the use of Boc-protected amino acids often focus on their application in peptide synthesis. For example, the synthesis of peptide alpha-carboxamides using a Boc-protected handle was demonstrated with high yield and resistance to acidolysis . Another study reported the synthesis of a Boc-protected boronic acid analog of aspartic acid, showcasing the versatility of Boc-protected intermediates in the synthesis of unnatural amino acids . These examples highlight the utility of Boc-protected compounds in complex organic syntheses.
科学的研究の応用
Pharmacological and Biological Effects of Structurally Related Compounds
Phenolic acids, such as Chlorogenic Acid (CGA), which shares a structural resemblance with the compound , have shown a wide range of biological and pharmacological activities. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and lipid and glucose metabolism modulation effects. These activities suggest that structurally related compounds, including 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, could potentially have similar multifaceted applications in treating various disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antioxidant Activity and Chemical Analysis
The review on analytical methods for determining antioxidant activity highlights the importance of phenolic compounds in evaluating antioxidant capacities in various fields. The methodologies discussed, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, provide a framework for assessing the antioxidant potential of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid and similar compounds (Munteanu & Apetrei, 2021).
Environmental and Biodegradation Perspectives
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) provide insights into the microbial and enzymatic pathways involved in the breakdown of ether-containing compounds. Given the structural similarities, research on ETBE degradation can offer clues to the environmental behavior and potential biodegradation pathways of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, enhancing our understanding of its environmental impact and degradation kinetics (Thornton et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P302+P352, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIMLFKCLBBZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153689 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
284493-68-1 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

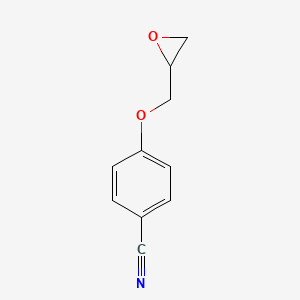
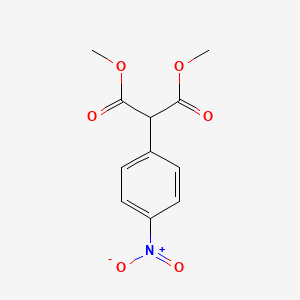
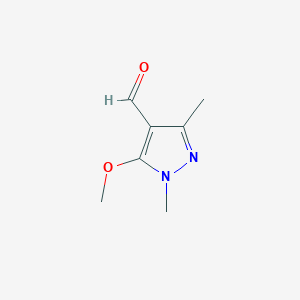
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)
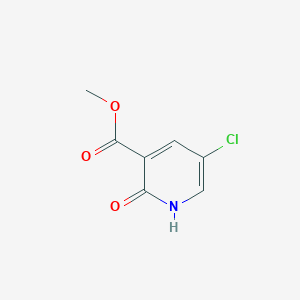

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)


